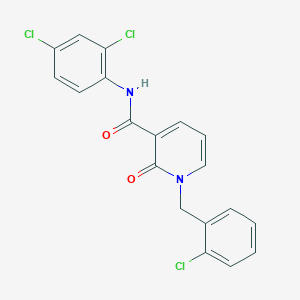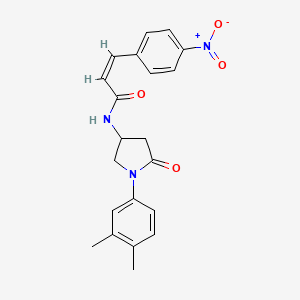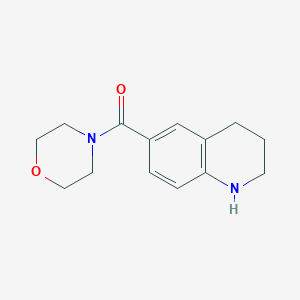
1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-chlorobenzyl)-N-(2,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom. The molecule also contains several chlorine atoms, suggesting that it might have interesting reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a benzyl group, and a dichlorophenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors like polarity, solubility, melting point, and boiling point would all be influenced by the presence and arrangement of the functional groups in the molecule .Applications De Recherche Scientifique
Antifungal Properties
This compound exhibits antifungal activity due to its structural resemblance to miconazole. Miconazole is commonly used in topical creams and ointments to treat fungal infections. The presence of the chlorobenzyl and dichlorophenyl groups contributes to its antifungal efficacy .
Antihypertensive Effects
The dihydropyridine moiety in this compound suggests potential antihypertensive properties. Dihydropyridines are known for their vasodilatory effects, making them useful in managing hypertension. Further research is needed to explore its specific mechanisms and efficacy .
Calcium Channel Blocker Activity
Given its dihydropyridine structure, this compound may act as a calcium channel blocker. Calcium channel blockers are used to treat conditions like angina, hypertension, and arrhythmias by inhibiting calcium influx into cells. Investigating its binding affinity and selectivity for specific calcium channels would be valuable .
Anticancer Potential
The dichlorophenyl group could contribute to anticancer effects. Research has shown that certain phenyl-containing compounds exhibit cytotoxicity against cancer cells. Further studies are warranted to evaluate its potential as an anticancer agent .
Anti-inflammatory Activity
The carboxamide group suggests anti-inflammatory properties. Carboxamides are often associated with modulating immune responses. Investigating its impact on inflammatory pathways could reveal therapeutic applications .
Antioxidant Properties
The presence of aromatic rings (chlorobenzyl and dichlorophenyl) hints at antioxidant activity. Antioxidants protect cells from oxidative stress and play a role in preventing various diseases. Evaluating its radical-scavenging ability would be insightful .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2/c20-13-7-8-17(16(22)10-13)23-18(25)14-5-3-9-24(19(14)26)11-12-4-1-2-6-15(12)21/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLMHXFSXTEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2613227.png)
![5-bromo-N-[3-(methylthio)phenyl]-1-propionylindoline-6-sulfonamide](/img/structure/B2613230.png)
![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)
![5-((2-hydroxyethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613237.png)
![6-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methoxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2613238.png)

![1-[(1-ethyl-1H-indol-3-yl)methyl]-N-(3-isopropoxypropyl)piperidine-4-carboxamide](/img/structure/B2613243.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)